molecular formula C12H16O3 B1604110 Ethyl 4-(2-hydroxyphenyl)butanoate CAS No. 20921-17-9

Ethyl 4-(2-hydroxyphenyl)butanoate

Cat. No. B1604110
CAS RN: 20921-17-9
M. Wt: 208.25 g/mol
InChI Key: PMAGNPUYRNUCQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It is an important versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors .


Synthesis Analysis

The synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate has been achieved through a structure-guided rational design to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans . This process involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-hydroxyphenyl)butanoate has been confirmed by FTIR, 1H and 13C NMR spectroscopy . The average mass of the molecule is 208.254 Da .

Safety And Hazards

Ethyl 4-(2-hydroxyphenyl)butanoate should be handled with care. Personal protective equipment should be worn and adequate ventilation should be ensured. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

The future directions for Ethyl 4-(2-hydroxyphenyl)butanoate involve improving the catalytic performance of carbonyl reductase for efficient production of this compound at high substrate loading . This could provide a potential and attractive biocatalyst for the efficient synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate .

properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAGNPUYRNUCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625786
Record name Ethyl 4-(2-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxyphenyl)butanoate

CAS RN

20921-17-9
Record name Ethyl 4-(2-hydroxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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